Pitstop 1

Clathrin-mediated endocytosis Cell permeability Biochemical assay

Endocytosis studies demand clathrin-specific inhibition without off-pathway interference from dynamin or CIE. Pitstop 1 delivers validated clathrin TD antagonism (IC50 6.9-21.9 μM), confirmed by X-ray crystallography at the β-propeller interface. • No dynamin or CIE cross-reactivity-eliminates confounding variables present with Dynasore or Pitstop 2. • Cell-free assay-ready: optimized for ELISA and SPR-based PPI studies. • Negative control available (>14.5-fold lower potency) for unambiguous data attribution. Ships globally with cold-chain integrity for time-sensitive research programs.

Molecular Formula C19H13N2NaO5S
Molecular Weight 404.4 g/mol
Cat. No. B606715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitstop 1
SynonymsClathrin-IN-1;  Clathrin IN 1;  ClathrinIN1;  Clathrin-inhibitor-1;  Clathrin inhibitor 1
Molecular FormulaC19H13N2NaO5S
Molecular Weight404.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1
InChIKeyMKPPGLKJTZAXNE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pitstop 1: Selective Clathrin Inhibitor Overview


Pitstop 1 (CAS 1332879-51-6) is a small-molecule clathrin inhibitor belonging to the naphthalimide chemical class [1]. It functions as a competitive antagonist of the clathrin heavy chain terminal domain (TD), thereby disrupting protein-protein interactions essential for clathrin-mediated endocytosis (CME) [2]. X-ray crystallography confirms its binding to a key interface within the clathrin TD β-propeller structure [2].

Pitstop 1: Irreplaceable Clathrin TD Specificity


Selecting an appropriate endocytosis inhibitor requires precise targeting of the clathrin terminal domain without confounding off-pathway effects. Generic substitution with compounds like Pitstop 2 introduces documented off-target activity, including potent inhibition of clathrin-independent endocytosis (CIE) and cytotoxicity [1], while dynamin inhibitors such as Dynasore exhibit broad, non-specific GTPase inhibition [2]. These functional divergences directly compromise experimental interpretation, rendering generic interchange scientifically invalid. The evidence presented below quantifies Pitstop 1's distinct profile and justifies its preferential procurement for defined, clathrin-TD-centric investigations.

Pitstop 1: Quantitative Comparison vs. Alternatives


Cell Permeability: Pitstop 1 vs. Pitstop 2

A critical functional distinction between Pitstop 1 and its close analog Pitstop 2 is cellular permeability. Pitstop 1-series compounds are documented as not cell permeable, whereas Pitstop 2-series compounds are cell permeable [1]. This binary property dictates their respective experimental utility: Pitstop 1 is limited to biochemical assays or requires microinjection for intracellular delivery, while Pitstop 2 can freely enter cells [1].

Clathrin-mediated endocytosis Cell permeability Biochemical assay Pitstop 2 Microinjection

Pitstop 1 vs. Dynasore: Target Selectivity

Pitstop 1 exhibits high selectivity for clathrin-mediated endocytosis (CME) over other endocytic pathways. It specifically inhibits the clathrin terminal domain (IC50 = 6.9 μM for clathrin TD inhibition) with no observed inhibition of dynamin or other key CME pathway proteins . In contrast, dynamin inhibitors like Dynasore are non-specific and target the GTPase domain of dynamin, affecting multiple dynamin-dependent processes [1].

Clathrin-mediated endocytosis Dynamin Dynasore Selectivity Endocytosis inhibition

Potency in PPI Assays: Pitstop 1 vs. Pitstop 2

In a direct biochemical comparison, Pitstop 1 exhibits a defined inhibitory potency in a protein-protein interaction (PPI) ELISA assay. A 2024 chimera study quantified that Pitstop 1 is approximately 3-fold less potent than the optimized chimera propyl ether 45d (IC50 = 7.3 μM vs. 7.3/3 ≈ 2.4 μM implied for Pitstop 1 in this assay) and is also less potent than Pitstop 2 (which is 2x less potent than 45d) [1]. This quantifies Pitstop 1's activity relative to its closest analogs in a standardized biochemical assay.

Clathrin terminal domain Protein-protein interaction ELISA IC50 Pitstop 2

Pitstop 1 vs. Inactive Analog: Specificity Control

A structurally matched inactive analog (Pitstop 1 negative control, ab120686) is available to discriminate specific clathrin inhibition from off-target effects. This analog inhibits amphiphysin binding to the clathrin TD with an IC50 >100 μM and does not block receptor-mediated endocytosis at concentrations up to 300 μM . In stark contrast, active Pitstop 1 exhibits an IC50 of 6.9 μM for clathrin TD inhibition .

Negative control Clathrin inhibitor Pitstop 1 Amphiphysin binding Experimental validation

Pitstop 1: Key Research Applications


Clathrin TD Interaction Studies

Given its lack of cell permeability, Pitstop 1 is ideally suited for in vitro biochemical assays, such as ELISA-based protein-protein interaction studies and surface plasmon resonance (SPR) analysis [1]. Its defined IC50 (6.9-21.9 μM) and structural validation via X-ray crystallography [2] make it a robust probe for dissecting clathrin TD interactions with endocytic accessory proteins, free from the confounding effects of cellular uptake.

Microinjection for Clathrin Inhibition

For cell-based studies requiring precise spatiotemporal control of clathrin inhibition, Pitstop 1 can be delivered via microinjection [1]. This approach circumvents its poor membrane permeability while leveraging its high selectivity for the clathrin TD over dynamin . Such a strategy is critical for acute perturbation studies where genetic knockdown approaches (e.g., siRNA) are too slow or where cell-permeable analogs (e.g., Pitstop 2) introduce off-target effects.

Viral Entry and Synaptic Vesicle Recycling Studies

Pitstop 1 has been validated to acutely interfere with receptor-mediated endocytosis, including the entry of HIV and synaptic vesicle recycling [2]. Its documented lack of dynamin inhibition positions it as a superior chemical probe compared to dynasore for dissecting the clathrin-dependent component of these processes without altering dynamin-mediated vesicle fission events.

Matched Inactive Analog Controls

The availability of a structurally related negative control compound (ab120686) with >14.5-fold lower potency enables robust experimental design. Researchers can pair active Pitstop 1 with this control to unambiguously assign observed effects to clathrin TD inhibition, thereby meeting the high standards of specificity required for publication and ensuring data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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